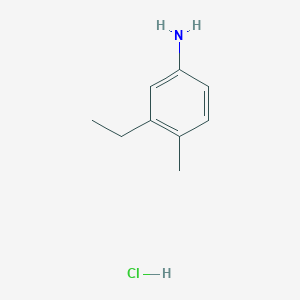
3-Ethyl-4-methylaniline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-4-methylaniline hydrochloride is an organic compound that belongs to the class of aromatic amines. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with ethyl and methyl groups. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-methylaniline hydrochloride can be achieved through several methods. One common approach involves the nitration of ethylbenzene to form 3-ethyl-4-nitrotoluene, followed by reduction to obtain 3-ethyl-4-methylaniline. The final step involves the formation of the hydrochloride salt by reacting 3-ethyl-4-methylaniline with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-4-methylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted aromatic compounds .
Applications De Recherche Scientifique
3-Ethyl-4-methylaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-Ethyl-4-methylaniline hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where it donates electrons to electrophilic centers. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aniline: The parent compound with no substituents on the benzene ring.
Toluidine: Aniline derivatives with a methyl group on the benzene ring.
Ethylaniline: Aniline derivatives with an ethyl group on the benzene ring
Uniqueness
3-Ethyl-4-methylaniline hydrochloride is unique due to the presence of both ethyl and methyl groups on the benzene ring, which can influence its reactivity and interactions compared to other similar compounds .
Propriétés
Numéro CAS |
87986-23-0 |
|---|---|
Formule moléculaire |
C9H14ClN |
Poids moléculaire |
171.67 g/mol |
Nom IUPAC |
3-ethyl-4-methylaniline;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-3-8-6-9(10)5-4-7(8)2;/h4-6H,3,10H2,1-2H3;1H |
Clé InChI |
IPVWTJALINKFOZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)N)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


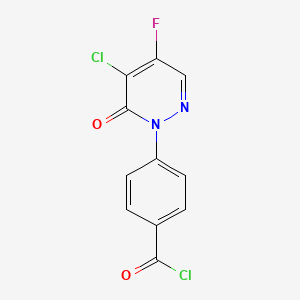
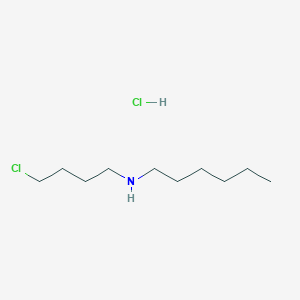
![1-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethan-1-one](/img/structure/B14383754.png)
![1-[3-(Benzenesulfonyl)propoxy]-3-chlorobenzene](/img/structure/B14383756.png)
![4-(Ethoxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B14383757.png)
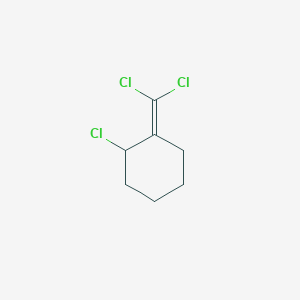

![3-phenyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14383774.png)

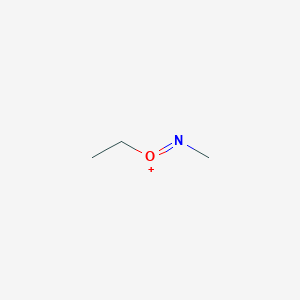
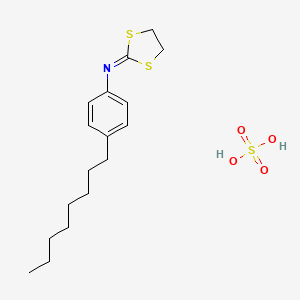
![8-{4-[(Methanesulfonyl)methyl]-2-methoxyphenyl}-7H-purine](/img/structure/B14383801.png)
![4-{[4-(2-Methoxyethyl)phenoxy]methyl}-1,3,2lambda~4~-dioxathiolan-2-one](/img/structure/B14383807.png)

